molecular formula C20H21N3O4S2 B2379847 (2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941962-12-5

(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2379847
CAS No.: 941962-12-5
M. Wt: 431.53
InChI Key: IOWKVYMLAQJBHO-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Biological Activity

The compound (2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure comprising a methoxyphenyl group, a piperazine ring, and a benzo[d]thiazole moiety with a methylsulfonyl substituent. The synthesis typically involves multi-step reactions, including acylation and nucleophilic substitutions, which yield the final product with high purity and yield .

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiazole derivatives, particularly against viruses such as MERS-CoV. For example, derivatives similar to our compound have shown significant inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM . These findings suggest that the benzothiazole core plays a crucial role in antiviral efficacy.

Antitumor Activity

Compounds featuring benzothiazole moieties have also been investigated for their anticancer properties. A review indicated that thiazole-linked compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values generally ranging from 1.61 to 23.30 µg/mL . The presence of electron-donating groups like methoxy in the phenyl ring is associated with enhanced cytotoxicity.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Key observations include:

  • Benzothiazole Importance : The introduction of the benzothiazole unit is critical for maintaining inhibitory activity against viral infections .
  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring significantly enhances activity, while bulky groups may reduce potency due to steric hindrance .
  • Piperazine Influence : The piperazine moiety contributes to the binding affinity of the compound to its biological targets .

Case Study 1: Antiviral Efficacy Against MERS-CoV

In a study evaluating various benzothiazole derivatives, it was found that compounds with structural similarities to this compound exhibited promising antiviral activity. Compound 4f, for instance, demonstrated an IC50 of 0.09 μM against MERS-CoV, indicating its potential as a lead compound for further drug development .

Case Study 2: Cytotoxicity in Cancer Models

Another study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines such as HT-29 and Jurkat cells. Compounds similar to our target showed significant antiproliferative effects, with IC50 values suggesting efficacy comparable to established chemotherapeutics like doxorubicin . This underscores the therapeutic potential of thiazole-based compounds in oncology.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. Studies have shown that compounds similar to (2-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone display moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have reported that similar compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Case Study: Cytotoxicity Assessment
A library of related compounds was synthesized and screened for cytotoxic activity using the MTT assay against several cancer cell lines, including BT-474 and HeLa cells. One specific derivative demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 cell line, indicating potent antitumor activity .

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-27-17-6-4-3-5-15(17)19(24)22-9-11-23(12-10-22)20-21-16-8-7-14(29(2,25)26)13-18(16)28-20/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWKVYMLAQJBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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